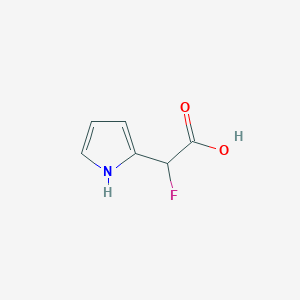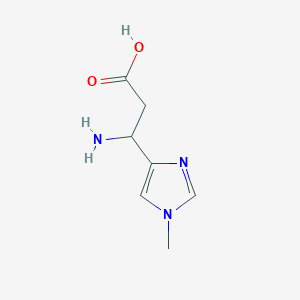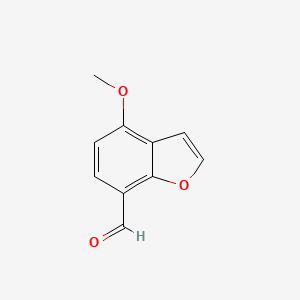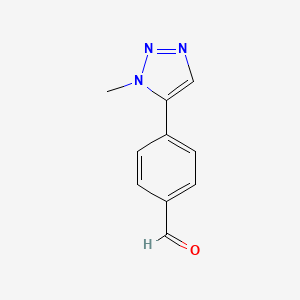
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 1-methyl-1H-1,2,3-triazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, such as temperature control, solvent selection, and catalyst recycling.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the triazole ring.
Major Products:
Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid.
Reduction: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
- 4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
Comparison: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is unique due to the presence of the 1-methyl group on the triazole ring, which can influence its reactivity and binding properties. Compared to its benzyl and phenyl analogs, the methyl-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
4-(3-methyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C10H9N3O/c1-13-10(6-11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3 |
InChI Key |
FSJUROGEULNIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13289485.png)
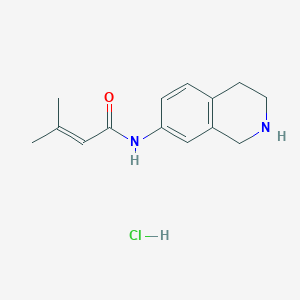
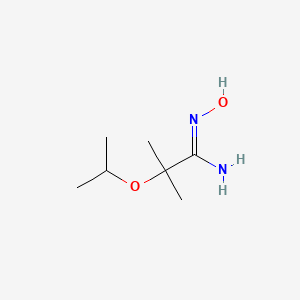
![2-[(4-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13289498.png)
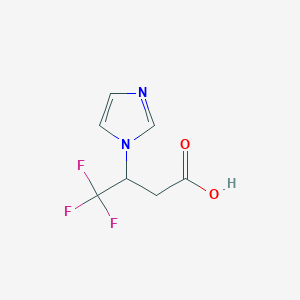
![2-Chloro-3-[(4-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B13289503.png)
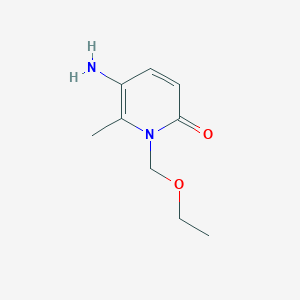
![4-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13289521.png)

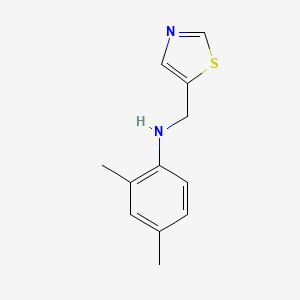
![3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B13289538.png)
